![molecular formula C26H25N3O5S B2823471 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923426-11-3](/img/structure/B2823471.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of biomedical research, particularly in oncology and antimicrobial studies. This article delves into its biological activities, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Structural Overview
The compound features a piperidine ring linked to a carboxamide group , a benzo[d]oxazole moiety , and a sulfonamide group derived from 4-methoxyphenyl sulfonyl. This unique combination of functional groups contributes to its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C26H25N3O5S |
Molecular Weight | 491.6 g/mol |
CAS Number | 923426-11-3 |
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, notably:
- Human Pancreatic Adenocarcinoma
- Human Non-Small Cell Lung Carcinoma
In a study evaluating several derivatives of this compound, notable findings included:
- Compounds 6l and 6n demonstrated high potency against pancreatic adenocarcinoma.
- Compound 6x showed efficacy against non-small cell lung carcinoma.
The mechanism of action appears to involve the inhibition of key enzymes related to cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties, particularly against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values were determined, showing promising results when compared to standard antibiotics like ciprofloxacin .
Case Study 1: Anticancer Efficacy
In a comparative study of various derivatives, it was found that compounds derived from this compound exhibited varying degrees of anticancer activity. The study utilized human cancer cell lines to assess cytotoxicity, with results indicating that structural modifications significantly influenced biological activity.
Case Study 2: Antimycobacterial Assay
A focused investigation on the antimycobacterial activity revealed that one derivative (compound 6h) exhibited significant inhibition against M. tuberculosis. The study highlighted the importance of the sulfonamide group in enhancing antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the piperidine ring and the introduction of different substituents on the benzene rings can enhance biological activity. For instance:
- The presence of the benzo[d]oxazole moiety is crucial for anticancer activity.
- Sulfonamide groups contribute to improved antimicrobial properties.
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide?
- Methodology : Multi-step synthesis typically involves coupling a benzo[d]oxazole core with a sulfonylated piperidine-carboxamide moiety. Key steps include:
- Core formation : Oxidative cyclization of o-aminophenol derivatives with aldehydes to generate the benzo[d]oxazole ring .
- Sulfonylation : Reaction of piperidine-4-carboxamide intermediates with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzo[d]oxazole-phenyl and sulfonyl-piperidine moieties .
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.5 ppm for benzo[d]oxazole) and aliphatic signals (δ 2.5–4.0 ppm for piperidine/sulfonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI+) confirms molecular weight (e.g., calculated vs. observed m/z) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor-binding data across different assay platforms?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Methodology :
- Standardization : Use uniform ATP concentrations (e.g., 10 µM) and buffer systems (HEPES pH 7.4) across assays .
- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess kinetic parameters (KD, kon/koff) .
- Computational Docking : Compare binding poses in homology models of target kinases (e.g., using AutoDock Vina) to identify steric clashes or solvation effects .
Q. How does the 4-methoxyphenylsulfonyl group influence pharmacokinetic properties compared to other substituents?
- Structure-Property Relationship (SPR) :
- Solubility : The methoxy group enhances aqueous solubility (logP reduction by ~0.5 units) compared to halogenated analogs .
- Metabolic Stability : Sulfonamide groups resist CYP3A4-mediated oxidation, improving half-life in hepatic microsome assays .
- Comparative Data : Replace with 4-cyanophenylsulfonyl or 4-chlorophenylsulfonyl groups to evaluate changes in permeability (Caco-2 assays) and plasma protein binding .
Q. What in vivo models are suitable for evaluating the compound’s efficacy in neurological disorders?
- Experimental Design :
- Neuroinflammation Models : LPS-induced cytokine release in murine microglial cells (BV2 line) to assess suppression of TNF-α/IL-6 .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict passive diffusion (Papp > 5 × 10⁻⁶ cm/s) .
- Behavioral Studies : Test cognitive improvement in transgenic Alzheimer’s mice (e.g., 5xFAD) via Morris water maze, correlating with amyloid-beta reduction .
Q. Methodological Challenges
Q. How to address low reproducibility in enzyme inhibition assays?
- Troubleshooting :
- Enzyme Source Variability : Use recombinant enzymes from a single vendor (e.g., Sigma) to minimize batch differences .
- Pre-incubation Time : Extend pre-incubation of compound with enzyme (30 min) to ensure equilibrium binding .
- Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) in each assay plate .
Q. What computational tools predict off-target interactions of this compound?
- Approach :
- Similarity-based Screening : SwissTargetPrediction identifies off-targets via structural similarity to known ligands .
- Molecular Dynamics (MD) : Simulate binding to homologous receptors (e.g., serotonin vs. dopamine receptors) using GROMACS to assess selectivity .
- Dual Pharmacophore Models : Develop models for primary vs. off-target binding pockets to guide SAR .
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-33-21-9-11-22(12-10-21)35(31,32)29-15-13-18(14-16-29)25(30)27-20-6-4-5-19(17-20)26-28-23-7-2-3-8-24(23)34-26/h2-12,17-18H,13-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPPPBGLYIDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。